molecular formula C10H9BrS B8429174 7-Bromo-3-ethylbenzo[b]thiophene

7-Bromo-3-ethylbenzo[b]thiophene

Cat. No.: B8429174
M. Wt: 241.15 g/mol
InChI Key: XATQSGMCHGBYRI-UHFFFAOYSA-N
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Description

7-Bromo-3-ethylbenzo[b]thiophene is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 7-position and an ethyl group at the 3-position. Its molecular formula is C₁₀H₉BrS, with a molecular weight of 241.15 g/mol. The bromine substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the ethyl group contributes steric bulk and modulates electronic properties.

Synthesis:
The compound can be synthesized via iodocyclization and palladium-catalyzed cross-coupling strategies. For instance, bromination of benzo[b]thiophene derivatives using reagents like N-bromosuccinimide (NBS) introduces bromine at specific positions. Subsequent alkylation or Suzuki-Miyaura coupling can introduce the ethyl group at the 3-position.

Applications:
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tubulin-binding agents and antiproliferative derivatives.

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

7-bromo-3-ethyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6H,2H2,1H3

InChI Key

XATQSGMCHGBYRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=C1C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
7-Bromo-3-ethylbenzo[b]thiophene 7-Br, 3-Et C₁₀H₉BrS 241.15 High electrophilicity (Br), steric bulk (Et), thermal stability
3-Bromobenzo[b]thiophene 3-Br C₈H₅BrS 213.09 Reactive bromine site; lower steric hindrance
3-(Bromomethyl)-7-chlorobenzo[b]thiophene 3-CH₂Br, 7-Cl C₉H₆BrClS 261.57 Dual halogenation enhances cross-coupling potential; higher molecular weight
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene 2-Ph-Br-F, benzyl C₁₅H₁₀BrFS 337.21 Fluorine enhances lipophilicity; extended π-system

Key Observations :

  • Halogen Position : Bromine at the 7-position (vs. 3-position) directs reactivity toward specific cross-coupling sites.
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, while alkyl groups (e.g., ethyl) donate electrons, creating a balance that influences reactivity.

Antiproliferative Activity :

  • This compound Derivatives: Exhibit IC₅₀ values in the nanomolar range against cancer cell lines (e.g., FM3A, L1210), with potency influenced by substituent positioning.
  • 5-Aminobenzo[b]thiophenes: Moving the amino group from C-3 to C-5 (e.g., compound 3a vs. 2a) increases activity by 6–71-fold, highlighting the importance of substituent placement.
  • Thiophene Analogs of Combretastatin A-4: Non-benzofused thiophenes (e.g., compound 11, 14) show reduced tubulin-binding activity compared to benzo[b]thiophenes, emphasizing the core’s role in bioactivity.

Tubulin Binding :

  • Benzo[b]thiophenes with trimethoxyphenyl groups (e.g., 4g ) bind to tubulin’s colchicine site via hydrophobic interactions with Val181, whereas bromo-ethyl derivatives may prioritize different binding poses.

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